(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuranone core with a substituted benzylidene group at position 2 and a piperidinylmethyl moiety at position 5. The (2Z)-stereochemistry indicates a planar arrangement of the benzylidene substituent, which influences its electronic and steric properties. The 2-methoxy group on the benzylidene ring and the 2-methylpiperidinyl side chain distinguish it from related analogs .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)14-18-19(25)11-10-17-22(26)21(28-23(17)18)13-16-8-3-4-9-20(16)27-2/h3-4,8-11,13,15,25H,5-7,12,14H2,1-2H3/b21-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEYRKUXZWZVOL-BKUYFWCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
- Chemical Formula : C17H18N2O4
- Molecular Weight : 302.34 g/mol
- CAS Number : 1092298-15-1
- Structure : The compound features a benzofuran core with hydroxyl and methoxy substituents, which are crucial for its biological activity.
1. Antioxidant Activity
Research indicates that benzofuran derivatives possess significant antioxidant properties. The compound is believed to scavenge free radicals and inhibit oxidative stress pathways. This activity is essential in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models.
3. Anticancer Properties
Preliminary studies suggest that this compound exhibits promising anticancer activity. It has been observed to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in MDPI explored the structure–activity relationship (SAR) of various benzofuran derivatives, including our compound. The results indicated that derivatives with hydroxyl groups exhibited enhanced cytotoxicity against leukemia cell lines (K562 and HL60) with IC50 values significantly lower than those of non-hydroxylated analogs .
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | K562 | 5 | Hydroxyl group present |
| Compound B | HL60 | 0.1 | Significant cytotoxicity |
| (2Z)-6-hydroxy... | A549 | TBD | Under investigation |
Case Study 2: Anti-inflammatory Effects
In another study focusing on the anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). The results demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its antioxidant properties involve the modulation of signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Core Modifications
- Benzylidene Substituents: Target Compound: 2-Methoxybenzylidene group at position 2. Analog 6y (): 3-Hydroxy-4-methoxybenzylidene group. Analog (): 4-Methoxybenzylidene group. The para-methoxy substitution may reduce steric hindrance compared to the ortho-methoxy group in the target compound, altering binding interactions .
Side-Chain Modifications
- Piperidinylmethyl Groups: Target Compound: 2-Methylpiperidin-1-ylmethyl at position 6. Analog (): 4-Methylpiperidin-1-ylmethyl and 2-thienylmethylene group. Analog (): 4-(2-Hydroxyethyl)piperazinylmethyl and 2,3,4-trimethoxybenzylidene. The hydroxyethyl group improves water solubility, while trimethoxy substitution increases steric bulk .
Spectral Data Comparison
Physicochemical and Pharmacological Implications
- Lipophilicity : The 2-methylpiperidinyl group in the target compound likely increases membrane permeability compared to analogs with polar substituents (e.g., hydroxyethylpiperazinyl in ) .
- Bioactivity: Benzofuranones with methoxy/hydroxy groups (e.g., 6y) are often explored for antioxidant or anti-inflammatory properties, though specific data for the target compound are unavailable .
Key Limitations :
- Lack of direct spectral or pharmacological data for the target compound in provided evidence.
- Limited comparative analysis of piperidinyl vs. piperazinyl side chains.
Future work should prioritize experimental validation of the compound’s physicochemical and bioactive properties relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
